Detirelix is derived from the natural gonadotropin-releasing hormone (GnRH) but modified to enhance its pharmacological properties. It belongs to a class of medications known as GnRH antagonists, which include other compounds like ganirelix and degarelix. These agents are particularly relevant in the treatment of hormone-sensitive conditions such as prostate cancer and in managing ovarian stimulation protocols during in vitro fertilization procedures.
The synthesis of Detirelix typically involves solid-phase peptide synthesis (SPPS), a method that allows for the stepwise assembly of amino acids into a peptide chain. The process includes:
The molecular formula of Detirelix is , with a molecular mass of approximately 1570.4 g/mol. The structure consists of a linear decapeptide sequence that incorporates various amino acids modified to enhance stability and receptor binding affinity.
The detailed structural representation can be derived from its InChI string, which provides insights into its stereochemistry and connectivity .
Detirelix participates in several chemical reactions, primarily involving:
Detirelix exerts its pharmacological effects by competitively inhibiting gonadotropin-releasing hormone receptors located in the pituitary gland. This inhibition leads to:
This mechanism is particularly beneficial in clinical settings where suppression of gonadotropin release is necessary, such as during ovarian stimulation or in treating hormone-sensitive cancers .
Detirelix exhibits several notable physical and chemical properties:
Detirelix has several significant applications in medical science:
The synthesis of detirelix employs solid-phase peptide synthesis (SPPS) methodologies, specifically utilizing Fmoc (fluorenylmethyloxycarbonyl) chemistry for stepwise assembly on resin supports. This approach enables precise incorporation of non-proteinogenic amino acids critical to GnRH antagonist function. Key synthetic challenges include managing steric hindrance from bulky hydrophobic residues (e.g., D-3-Pal at position 3) and preventing racemization during coupling of D-amino acids. Post-assembly, detirelix undergoes cleavage from the resin using trifluoroacetic acid (TFA)/scavenger cocktails, followed by reverse-phase HPLC purification to achieve >95% homogeneity [1] [6].
Table 1: Key Steps in Detirelix Synthesis
Synthetic Stage | Reagents/Conditions | Purpose |
---|---|---|
Resin Loading | Wang resin, Fmoc-D-Ala-OH, DIC/HOBt | C-terminal anchoring |
Deprotection | 20% piperidine/DMF | Fmoc removal |
Coupling | HBTU/HOBt/DIEA, DIC/Oxyma | Amino acid addition |
Side-chain Deprotection | TFA:TIPS:H₂O (95:2.5:2.5) | Global cleavage |
Purification | C18 RP-HPLC, acetonitrile/water gradient | Isolation of target peptide |
A critical bottleneck involves the dihydroorotyl modification at position 5 (Aph(Hor)). Under basic conditions (e.g., piperidine deprotection), Aph(Hor) undergoes rearrangement to a hydantoin derivative (Aph(Hyd)), an impurity compromising receptor affinity. Mitigation strategies include optimized low-temperature deprotection (0–4°C) and truncated exposure times [3] [6].
Detirelix incorporates targeted substitutions to optimize binding to the human GnRH receptor (GnRHR), a G-protein-coupled receptor (GPCR):
Table 2: Structural Modifications in Detirelix vs. Native GnRH
Position | Native GnRH Residue | Detirelix Modification | Functional Impact |
---|---|---|---|
1 | pGlu | Ac-d-2Nal | ↑ Hydrophobicity, ↓ degradation |
2 | His | D-4Cpa | ↑ Receptor affinity, ↑ stability |
3 | Trp | D-3Pal | ↑ β-turn propensity |
5 | Tyr | Aph(Hor) | ↑ H-bonding to Glu³⁰¹ |
6 | Gly | Aph(Cbm) | ↑ Self-association for sustained release |
8 | Arg | ILys | ↓ Histamine release, ↑ selectivity |
D-amino acids at positions 1, 2, 3, and 10 of detirelix confer protease resistance by disrupting substrate recognition. Key mechanisms include:
Metabolic degradation primarily occurs via D-amino acid oxidase (DAAO) in peroxisomes, converting D-residues (e.g., D-Ala¹⁰) to keto acids. However, steric shielding by N-terminal hydrophobic groups (Ac-d-2Nal¹) limits DAAO access. In vitro human serum stability assays show 80% intact detirelix after 24h vs. 20% for first-generation antagonists [5] [10].
Table 3: Impact of D-Amino Acids on Stability
Amino Acid Position | L-Counterpart | D-Substitute | Serum Stability (t₁/₂, h) |
---|---|---|---|
1 | Tyr | D-2Nal | 28.5 ± 1.2 |
2 | His | D-4Cpa | 32.1 ± 0.9 |
3 | Trp | D-3Pal | 45.3 ± 2.1 |
10 | Leu | D-Ala | 18.7 ± 0.7 |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8